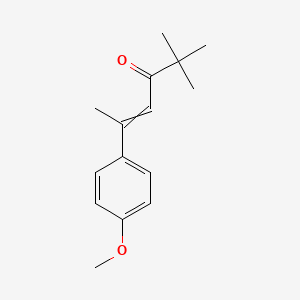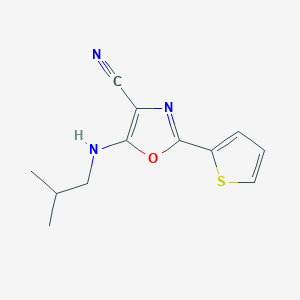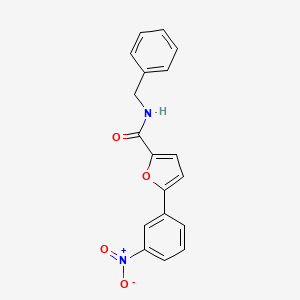
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, also known as FSBT, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. FSBT belongs to the class of benzothiazole derivatives and has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, protein synthesis, and cell signaling pathways. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to interact with specific molecular targets in cancer cells, including tubulin and topoisomerase II, which are involved in cell division and proliferation.
Biochemical and Physiological Effects
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to exhibit various biochemical and physiological effects, including the induction of oxidative stress and DNA damage in cancer cells. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In microbial research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to disrupt the cell membrane and inhibit the production of virulence factors in bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is its broad-spectrum activity against various cancer cell lines and microbial strains. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been found to exhibit low toxicity towards normal cells, making it a potential candidate for therapeutic use. However, the limitations of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide include its poor solubility and stability, which may affect its efficacy and bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide. One potential area of application is in the treatment of multidrug-resistant bacterial and fungal infections, where N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide may serve as a potent antimicrobial agent. Another potential area of application is in the development of novel anticancer drugs, where N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide may serve as a lead compound for the synthesis of more potent and selective analogs. Additionally, the development of new drug delivery systems may enhance the efficacy and bioavailability of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide in vivo.
Synthesemethoden
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-6-fluorobenzothiazole with thiophene-2-carboxylic acid, followed by the addition of thionyl chloride and subsequent reaction with ammonia. The final product is obtained through recrystallization and purification processes.
Wissenschaftliche Forschungsanwendungen
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In microbial research, N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has also been shown to inhibit biofilm formation in these microorganisms, which is a major factor in their pathogenesis.
Eigenschaften
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKBZXCCVZGVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)

![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)


![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)


![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)

![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)